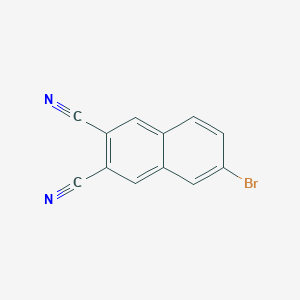

6-Bromo-2,3-dicyanonaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromonaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERLNOIJNRUJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354840 | |

| Record name | 6-Bromo-2,3-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70484-02-5 | |

| Record name | 6-Bromo-2,3-naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70484-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2,3-dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Properties of 6-Bromo-2,3-dicyanonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-2,3-dicyanonaphthalene, a key intermediate in the synthesis of advanced functional materials, particularly naphthalocyanines for photodynamic therapy (PDT). This document details its synthesis, chemical and physical properties, and potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic nitrile that serves as a crucial building block for the construction of more complex molecular architectures. The presence of the bromine atom and two cyano groups on the naphthalene core imparts unique reactivity and allows for further functionalization, making it a versatile precursor for a range of applications. Its primary role is in the synthesis of peripherally substituted naphthalocyanines, which are of significant interest due to their strong absorption in the near-infrared (NIR) region, a property highly desirable for applications in photodynamic therapy and bio-imaging.[1]

Synthesis of this compound

General Experimental Protocol for the Synthesis of 2,3-Dicyanonaphthalene Core

This protocol describes the synthesis of the parent 2,3-dicyanonaphthalene and can be considered a foundational method that could be adapted for the synthesis of the 6-bromo derivative, likely by starting with a brominated o-xylene derivative.

Materials:

-

α,α,α',α'-Tetrabromo-o-xylene (or a brominated analogue)

-

Fumaronitrile

-

Sodium Iodide

-

Anhydrous Dimethylformamide (DMF)

-

Ice water

-

Sodium hydrogen sulfite

-

Chloroform and Ethanol for recrystallization

Procedure:

-

In a reaction vessel, combine α,α,α',α'-tetrabromo-o-xylene (0.1 mole), fumaronitrile (0.17 mole), and sodium iodide (0.66 mole) in 400 ml of anhydrous dimethylformamide.[1]

-

Heat the mixture to 70-80°C with continuous stirring for 7 hours.[1]

-

After the reaction is complete, pour the solution into 800 g of ice water to precipitate the crude product.[1]

-

To the resulting precipitate, add approximately 15 g of sodium hydrogen sulfite and let it stand overnight to remove any residual iodine.[1]

-

Collect the solid by suction filtration and dry it thoroughly.

-

Purify the crude product by recrystallization from a chloroform/ethanol mixture to obtain the final product.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 70484-02-5 | [2] |

| Molecular Formula | C₁₂H₅BrN₂ | [2] |

| Molecular Weight | 257.09 g/mol | [2] |

| Melting Point | 250.0 - 254.0 °C | |

| Appearance | Off-white to pale yellow solid (Predicted) | |

| Solubility | Soluble in hot DMF; sparingly soluble in other organic solvents (Predicted) | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. The following table provides predicted data based on the analysis of similar bromonaphthalene and dicyanonaphthalene compounds.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would appear in the range of 7.5-8.5 ppm, with coupling patterns consistent with a substituted naphthalene ring. |

| ¹³C NMR | Aromatic carbons would be observed between 110-140 ppm. The carbons attached to the cyano groups would be significantly downfield, and the carbon bearing the bromine atom would also show a characteristic shift. |

| IR Spectroscopy | A sharp, strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-Br stretching frequency would appear in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 256 and 258 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio). |

Applications in Drug Development and Materials Science

The primary application of this compound is as a precursor for the synthesis of substituted naphthalocyanines. These macrocyclic compounds are highly effective photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment.[1][4]

Role in Photodynamic Therapy

In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent that can induce apoptosis or necrosis in cancer cells, leading to tumor destruction.[5][6][7] The bromine substituent on the naphthalocyanine precursor can be used to further functionalize the final macrocycle, potentially improving its photophysical properties, solubility, and tumor-targeting capabilities.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted 2,3-dicyanonaphthalene, which is a plausible pathway for this compound.

Caption: A potential synthetic workflow for this compound.

Application in Photodynamic Therapy

The diagram below outlines the mechanism of action of a naphthalocyanine-based photosensitizer, derived from this compound, in photodynamic therapy.

Caption: Signaling pathway of photodynamic therapy using a naphthalocyanine photosensitizer.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]

- 6. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supramolecular agents for combination of photodynamic therapy and other treatments - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01125A [pubs.rsc.org]

"6-Bromo-2,3-dicyanonaphthalene CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dicyanonaphthalene is a substituted aromatic compound of significant interest in the fields of materials science and medicinal chemistry. Primarily, it serves as a key precursor in the synthesis of naphthalocyanines. These larger macrocyclic molecules possess unique photophysical properties, including strong absorbance in the near-infrared (NIR) region, making them highly valuable for applications such as photodynamic therapy (PDT) and bio-imaging. The introduction of a bromine substituent on the naphthalene core allows for further functionalization, enabling the fine-tuning of the resulting naphthalocyanine's properties for specific applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound.

Core Data and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 70484-02-5[1] |

| Molecular Formula | C₁₂H₅BrN₂[1] |

| Molecular Weight | 257.09 g/mol [1] |

| Appearance | White to light yellow powder/crystal |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. |

Synthesis Protocols

Synthesis of this compound: A Conceptual Pathway

A common route to substituted 2,3-dicyanonaphthalenes involves a three-step process starting from a correspondingly substituted o-xylene. For this compound, the conceptual pathway is as follows:

-

Electrophilic Aromatic Substitution: The process begins with the bromination of o-xylene to introduce a bromine atom onto the aromatic ring.

-

Free Radical Halogenation: The methyl groups of the brominated o-xylene are then subjected to free radical halogenation, typically with N-bromosuccinimide (NBS), to form a tetrabrominated intermediate.

-

Electrocyclic Reaction: The resulting tetrabromo-bromo-o-xylene undergoes an electrocyclic reaction with fumaronitrile to yield this compound.

The following diagram illustrates this synthetic logic.

Caption: A conceptual diagram of the synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of 2,3-Dicyanonaphthalene

This protocol describes the synthesis of the unsubstituted 2,3-dicyanonaphthalene and can serve as a basis for developing a procedure for its brominated analog.

Materials:

-

α,α,α',α'-Tetrabromo-o-xylene (0.1 mole)

-

Fumaronitrile (0.17 mole)

-

Sodium Iodide (0.66 mole)

-

Anhydrous Dimethylformamide (DMF) (400 ml)

-

Ice water (800 g)

-

Sodium hydrogen sulfite (approx. 15 g)

-

Chloroform

-

Ethanol

Procedure:

-

Combine α,α,α',α'-tetrabromo-o-xylene (0.1 mole), fumaronitrile (0.17 mole), and sodium iodide (0.66 mole) in 400 ml of anhydrous dimethylformamide.

-

Heat the mixture with stirring at 70-80 °C for 7 hours.

-

After the reaction is complete, pour the reaction solution into 800 g of ice water.

-

To the resulting precipitate, add approximately 15 g of sodium hydrogen sulfite and let it stand overnight.

-

Collect the precipitate by suction filtration and dry it thoroughly.

-

Recrystallize the crude product from a mixture of chloroform and ethanol to obtain pure 2,3-dicyanonaphthalene.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Applications in Research and Development

The primary application of this compound is as a building block for the synthesis of peripherally substituted naphthalocyanines. The bromine atom provides a reactive handle for introducing various functional groups through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the development of naphthalocyanine-based materials with tailored properties for specific applications, including:

-

Photodynamic Therapy (PDT): As photosensitizers that generate reactive oxygen species upon light activation to kill cancer cells.

-

Bio-imaging: As fluorescent probes for imaging biological systems.

-

Materials Science: In the development of advanced materials with specific optical and electronic properties.

References

Spectroscopic Profile of 6-Bromo-2,3-dicyanonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2,3-dicyanonaphthalene (CAS No. 70484-02-5). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₂H₅BrN₂[1] Molecular Weight: 257.09 g/mol [1] CAS Number: 70484-02-5[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of 2,3-dicyanonaphthalene and other brominated naphthalene derivatives. The introduction of a bromine atom is expected to influence the electronic environment and vibrational modes of the naphthalene core, leading to predictable shifts in the spectroscopic signals.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Predicted Assignment |

| ~ 8.2 - 8.4 | s | H-1 |

| ~ 7.8 - 8.0 | d | H-4 |

| ~ 8.0 - 8.2 | s | H-5 |

| ~ 7.6 - 7.8 | dd | H-7 |

| ~ 7.9 - 8.1 | d | H-8 |

Note: The predicted chemical shifts are based on the analysis of related naphthalene systems. The exact values and coupling constants would need to be confirmed by experimental data.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Predicted Assignment |

| ~ 135 - 138 | C-Ar (quaternary) |

| ~ 132 - 135 | C-Ar (CH) |

| ~ 128 - 131 | C-Ar (CH) |

| ~ 125 - 128 | C-Ar (C-Br) |

| ~ 120 - 123 | C-Ar (CH) |

| ~ 115 - 118 | C≡N |

| ~ 110 - 113 | C-Ar (quaternary) |

Note: The bromine substituent is expected to cause a downfield shift for the carbon atom it is attached to and influence the shifts of adjacent carbons.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Predicted Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2230 - 2220 | Strong | C≡N stretch |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~ 1100 - 1000 | Medium | C-Br stretch |

| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Note: The characteristic nitrile stretch is a strong and sharp absorption. The C-Br stretch is often found in the fingerprint region and can be difficult to assign definitively without comparative spectra.

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Predicted Assignment |

| 257/259 | High | [M]⁺∙ (Molecular ion peak, showing isotopic pattern for Br) |

| 178 | Medium | [M - Br]⁺ |

| 152 | Medium | [M - Br - CN]⁺ |

| 126 | Medium | [M - Br - 2CN]⁺ |

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio for the molecular ion and any bromine-containing fragments.[2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard proton NMR experiment.

-

Parameters:

-

Pulse sequence: zg30 or similar.

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Proton-decoupled ¹³C NMR experiment.

-

Parameters:

-

Pulse sequence: zgpg30 or similar.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

Processing: Apply Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Instrument: FT-IR spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Direct Insertion Probe):

-

Load a small amount (less than 1 mg) of the solid this compound into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: Mass spectrometer equipped with an EI source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 150-250 °C (adjusted to ensure volatilization without thermal decomposition).

-

Mass range: m/z 50-500.

-

Scan speed: 1-2 seconds per scan.

-

-

Procedure:

-

Introduce the probe into the high vacuum of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire mass spectra continuously as the sample evaporates.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺∙). Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 6-Bromo-2,3-dicyanonaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 6-Bromo-2,3-dicyanonaphthalene, a compound of interest in various research and development fields. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to systematically determine and record the solubility of this compound in a range of common organic solvents. The guide outlines a detailed experimental protocol for solubility determination and includes a structured table for data presentation and a logical workflow diagram to guide the experimental process.

Introduction

This compound is a substituted aromatic compound with potential applications in materials science and as an intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a naphthalene core with bromo and cyano functional groups, suggests a moderate to low polarity. Understanding its solubility in various organic solvents is a critical first step for its application in synthesis, purification, and formulation development. The solubility profile dictates the choice of reaction media, recrystallization solvents, and solvents for analytical techniques such as chromatography.

Data Presentation: A Framework for Recording Solubility

A systematic approach to recording solubility data is essential for comparability and reproducibility. The following table provides a standardized format for documenting the solubility of this compound in various organic solvents at different temperatures. Researchers should aim to populate this table with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Non-Polar Solvents | |||

| Hexane | |||

| Toluene | |||

| Polar Aprotic Solvents | |||

| Acetone | |||

| Acetonitrile | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Tetrahydrofuran (THF) | |||

| Polar Protic Solvents | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Chlorinated Solvents | |||

| Dichloromethane (DCM) | |||

| Chloroform |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of choice. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a syringe filter.

-

Immediately dilute the collected aliquot with a known volume of a suitable solvent to prevent precipitation upon cooling. The dilution factor should be recorded accurately.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This structured approach will enable researchers to generate reliable and reproducible solubility data for this compound, facilitating its use in further scientific endeavors.

Crystal Structure of Substituted Dicyanonaphthalenes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of substituted dicyanonaphthalenes. These compounds are of significant interest as precursors for naphthalocyanines, which have applications in materials science and photodynamic therapy.[1] Understanding their solid-state structure is crucial for crystal engineering and for tuning their physicochemical properties. This document outlines the synthesis, crystallographic parameters, and intermolecular interactions of selected dicyanonaphthalene derivatives.

Synthesis of Dicyanonaphthalene Precursors

The foundational 2,3-dicyanonaphthalene core is the starting point for a wide array of substituted derivatives.[1] A common and effective synthetic route involves the reaction of α,α,α',α'-tetrabromo-o-xylene with fumaronitrile in dimethylformamide (DMF).[1] Substituents can be introduced on the naphthalene ring system to tailor the properties of the final products.[1]

General Experimental Protocol for the Synthesis of 2,3-Dicyanonaphthalene

This protocol is adapted from established literature procedures.[1]

Materials:

-

α,α,α',α'-Tetrabromo-o-xylene (0.1 mole)

-

Fumaronitrile (0.17 mole)

-

Sodium Iodide (0.66 mole)

-

Anhydrous Dimethylformamide (DMF) (400 ml)

-

Ice water (800 g)

-

Sodium hydrogen sulfite (approx. 15 g)

-

Chloroform and Ethanol for recrystallization

Procedure:

-

Combine α,α,α',α'-tetrabromo-o-xylene, fumaronitrile, and sodium iodide in anhydrous DMF in a reaction vessel.

-

Heat the mixture with stirring at 70-80°C for 7 hours.

-

Pour the reaction solution into ice water to precipitate the product.

-

Add sodium hydrogen sulfite to the precipitate and let the mixture stand overnight to remove residual iodine.

-

Collect the precipitate by suction filtration and dry it thoroughly.

-

Purify the crude product by recrystallization from a chloroform/ethanol solvent system to yield white crystals of 2,3-dicyanonaphthalene. The typical yield is around 80%.[1]

Synthesis of a Naphthalene-Based Ligand

A symmetrical ligand, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), was synthesized by refluxing 1,5-diaminonaphthalene and pyridine-2-carbaldehyde in ethanol.[2]

Procedure:

-

Reflux 1,5-diaminonaphthalene (1 mol) and pyridine-2-carbaldehyde (2 mol) in extra-pure ethanol for 10 hours.

-

Wash the resulting crystal with an ethanol/acetone solution.

-

Dry the crystal at 60°C.[2]

Crystallographic Data of Selected Dicyanonaphthalene Derivatives

The crystal structures of dicyanonaphthalene derivatives are determined by single-crystal X-ray diffraction. The following tables summarize the crystallographic data for selected compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | C₂₂H₁₆N₄ | Monoclinic | P2₁/c | 10.332(3) | 11.231(3) | 15.213(4) | 90 | 98.79(2) | 90 | [2] |

| 2,3-Dicyanonaphthalene | C₁₂H₆N₂ | - | - | - | - | - | - | - | - | [3] |

Note: Detailed crystallographic data for 2,3-dicyanonaphthalene is available in the Cambridge Structural Database (CCDC Number: 114785).[3]

Selected Bond Lengths and Angles for N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine)[2]

| Bond | Length (Å) | Angle | Angle (°) |

| C(5)-C(6) | 1.470(2) | C(7)-N(2)-C(6) | 117.2(1) |

| N(2)-C(7) | 1.418(2) | N(2)-C(7)-C(8) | 118.9(1) |

| N(2)-C(6) | 1.272(2) | N(2)-C(7)-C(11) | 121.1(1) |

Intermolecular Interactions and Crystal Packing

The solid-state packing of substituted dicyanonaphthalenes is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The nature and strength of these interactions are influenced by the substituents on the naphthalene core.

In the crystal structure of N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), dispersion forces (H···H interactions) are the primary contributors to the molecular arrangement, accounting for 45.3% of the total interactions in the absence of strong hydrogen bonding.[2]

The packing motifs of planar aromatic hydrocarbons are generally categorized into four main types: herringbone, sandwich herringbone, γ-type, and β-type (layered).[4][5] The specific packing adopted by a substituted dicyanonaphthalene will depend on the interplay of steric and electronic effects of the substituents.

References

The Photophysical Landscape of Naphthalocyanine Precursors: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core photophysical properties of naphthalocyanine precursors, tailored for researchers, scientists, and professionals in drug development. Naphthalocyanines, a class of tetrapyrrolic macrocycles, are renowned for their intense absorption in the near-infrared (NIR) region, making them prime candidates for applications in photodynamic therapy (PDT), bioimaging, and as photosensitizers.[1][2][3] The photophysical characteristics of the final naphthalocyanine molecule are intrinsically linked to the chemical structure of its precursors, primarily substituted naphthalonitriles. Understanding this relationship is paramount for the rational design of naphthalocyanines with tailored optical and photochemical properties.

Core Photophysical Properties

The therapeutic and diagnostic efficacy of naphthalocyanines is dictated by a set of key photophysical parameters. These include the molar extinction coefficient (ε), fluorescence quantum yield (Φf), and singlet oxygen quantum yield (ΦΔ). A high molar extinction coefficient in the therapeutic window (650-850 nm) is desirable for efficient light absorption in tissue.[2][4] For imaging applications, a significant fluorescence quantum yield is beneficial, while for photodynamic therapy, a high singlet oxygen quantum yield is crucial for inducing cytotoxicity in target cells.[5][6]

The balance between fluorescence and singlet oxygen generation is often inversely correlated and can be tuned by modifying the precursor structure. The introduction of heavy atoms, such as zinc or silicon, as the central metal ion in the naphthalocyanine core can enhance intersystem crossing, leading to a higher triplet state population and consequently, a greater singlet oxygen quantum yield.[4]

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for a selection of naphthalocyanine and related phthalocyanine derivatives, illustrating the impact of structural modifications that originate from their precursors.

| Compound/Derivative | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |

| Zinc Phthalocyanine (ZnPc) | ~670 | > 10⁵ | Low | High (e.g., 0.56 in DMF) | Various |

| Silicon(IV) Naphthalocyanine (SiNc) | > 800 | > 1 x 10⁵ | - | - | - |

| Zinc(II) Naphthalocyaninate (Zn-NMe2Nc) | - | - | Dual emission (Vis & NIR) | - | - |

| Indium(III)Cl Phthalocyanine | - | - | - | 0.76 | DMSO |

| Zinc tetracarboxyphthalocyanine | - | - | - | 0.37 | - |

| Copper tetracarboxyphthalocyanine | - | - | - | 0.25 | - |

Note: The exact values can vary depending on the specific substituents, solvent, and aggregation state. Data compiled from various sources.[7][8]

Experimental Protocols

Accurate determination of photophysical parameters is essential for the characterization of novel naphthalocyanine derivatives. Below are detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Φf)

The relative method is commonly employed for determining the fluorescence quantum yield.[9][10][11] This involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[12][13]

Objective: To quantify the efficiency of the fluorescence process.

Materials:

-

Spectrofluorometer with corrected emission spectra capabilities.

-

UV-Vis Spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G).

-

High-purity solvent.

-

Naphthalocyanine sample.

Procedure:

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the naphthalocyanine sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength.

-

Measure Fluorescence: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φf_s) is calculated using the following equation:

Φf_s = Φf_r * (m_s / m_r) * (n_s² / n_r²)

Where:

-

Φf_r is the fluorescence quantum yield of the reference.

-

m_s and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The indirect method using a chemical trap is a widely used technique for determining the singlet oxygen quantum yield.[14]

Objective: To quantify the efficiency of singlet oxygen generation.

Materials:

-

Light source with a specific wavelength (e.g., laser or filtered lamp).

-

UV-Vis Spectrophotometer.

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA)).

-

Standard photosensitizer with a known ΦΔ (e.g., methylene blue, rose bengal).

-

High-purity, air-saturated solvent.

-

Naphthalocyanine sample.

Procedure:

-

Prepare Solutions: Prepare solutions of the naphthalocyanine sample and the standard in the chosen solvent, each containing the chemical trap. The concentrations should be adjusted to have similar absorbance at the irradiation wavelength.

-

Irradiation: Irradiate the solutions with the light source.

-

Monitor Trap Decay: At regular time intervals, monitor the decrease in absorbance of the chemical trap at its characteristic absorption maximum. The reaction between singlet oxygen and the trap leads to a decrease in the trap's concentration.

-

Plot Data: Plot the natural logarithm of the absorbance of the trap versus the irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.

-

Calculate Quantum Yield: The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated using the following equation:

ΦΔ_s = ΦΔ_r * (k_s / k_r) * (I_a_r / I_a_s)

Where:

-

ΦΔ_r is the singlet oxygen quantum yield of the reference.

-

k_s and k_r are the rate constants for the decay of the chemical trap in the presence of the sample and the reference, respectively.

-

I_a_s and I_a_r are the rates of light absorption by the sample and the reference, respectively.

-

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in the study of naphthalocyanine photophysics, the following diagrams are provided.

Caption: Jablonski diagram illustrating the key photophysical and photochemical processes of a photosensitizer.

Caption: General experimental workflow from precursor synthesis to application testing.

Conclusion

The photophysical properties of naphthalocyanines are not only fascinating from a fundamental scientific perspective but are also of immense practical importance, particularly in the field of medicine. The ability to fine-tune these properties through the strategic design of their precursors opens up a vast chemical space for the development of next-generation photosensitizers for targeted therapies and advanced diagnostics. This guide provides a foundational understanding and practical methodologies for researchers embarking on the synthesis and characterization of novel naphthalocyanine-based compounds.

References

- 1. Naphthalocyanine complexes as potential photosensitizers for photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]

- 3. Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Photophysical Characterization of Axially Functionalized Silicon(IV) Naphthalocyanines with Phototheranostic Potential | Semantic Scholar [semanticscholar.org]

- 8. dialnet.unirioja.es [dialnet.unirioja.es]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

6-Bromo-2,3-dicyanonaphthalene: A Versatile Building Block for Advanced Macrocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2,3-dicyanonaphthalenes are a critical class of aromatic compounds that serve as foundational precursors for the synthesis of naphthalocyanines. These expanded macrocyclic structures possess unique photophysical properties, rendering them highly valuable in the fields of materials science and medicine. Their characteristic strong absorbance in the near-infrared (NIR) region—a spectral window with minimal absorption by biological chromophores—makes them exceptional candidates for applications such as photodynamic therapy (PDT) and advanced bio-imaging. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of a particularly important derivative: 6-Bromo-2,3-dicyanonaphthalene. The introduction of a bromine atom onto the naphthalene core offers a handle for further functionalization and can enhance the photodynamic efficacy of the resulting macrocycles through the heavy atom effect.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from o-xylene. The synthetic pathway involves an initial electrophilic aromatic substitution to introduce the bromo group, followed by free-radical halogenation of the methyl groups, and finally, an electrocyclic reaction with fumaronitrile to form the dicyanonaphthalene core.[1]

Experimental Protocols

Step 1: Synthesis of 4-Bromo-o-xylene

This procedure is adapted from the established method for the bromination of o-xylene.[2]

-

Materials:

-

o-xylene

-

Bromine

-

Iron filings

-

Iodine (crystal)

-

Sodium hydroxide solution (3%)

-

Calcium chloride

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, stirrer, and condenser, place o-xylene, iron filings, and a crystal of iodine.

-

Cool the mixture in an ice-salt bath while stirring.

-

Add bromine dropwise over a period of 3 hours, maintaining the internal temperature between 0°C and -5°C.

-

After the addition is complete, allow the reaction mixture to stand overnight.

-

Pour the mixture into water and wash successively with water, 3% sodium hydroxide solution, and again with water.

-

The crude product is then purified by steam distillation.

-

Separate the organic layer, dry it over calcium chloride, and distill under reduced pressure to obtain pure 4-bromo-o-xylene.

-

Step 2: Synthesis of α,α,α',α'-Tetrabromo-4-bromo-o-xylene

This step involves the free-radical bromination of the methyl groups of 4-bromo-o-xylene. This reaction is typically initiated by UV light or a radical initiator like AIBN (Azobisisobutyronitrile).

-

Materials:

-

4-Bromo-o-xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

-

Procedure:

-

Dissolve 4-bromo-o-xylene in CCl₄ in a flask equipped with a reflux condenser and a light source (e.g., a sunlamp).

-

Add N-bromosuccinimide (4.4 equivalents to brominate both methyl groups fully) and a catalytic amount of BPO or AIBN.

-

Heat the mixture to reflux and irradiate with the light source until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude α,α,α',α'-tetrabromo-4-bromo-o-xylene, which can be purified by recrystallization.

-

Step 3: Synthesis of this compound

This final step involves the reaction of the tetrabrominated intermediate with fumaronitrile in the presence of sodium iodide. This procedure is adapted from the synthesis of the parent 2,3-dicyanonaphthalene.[1][3]

-

Materials:

-

α,α,α',α'-Tetrabromo-4-bromo-o-xylene

-

Fumaronitrile

-

Sodium Iodide

-

Anhydrous Dimethylformamide (DMF)

-

Sodium hydrogen sulfite

-

Chloroform and Ethanol for recrystallization

-

-

Procedure:

-

In a reaction vessel, combine α,α,α',α'-tetrabromo-4-bromo-o-xylene, fumaronitrile (1.7 equivalents), sodium iodide (6.6 equivalents), and anhydrous DMF.

-

Heat the mixture with stirring at 70-80°C for approximately 7 hours.

-

Pour the hot reaction solution into ice water to precipitate the crude product.

-

Add sodium hydrogen sulfite to the precipitate and let it stand overnight to remove residual iodine.

-

Collect the precipitate by suction filtration and dry it thoroughly.

-

Purify the crude product by recrystallization from a chloroform/ethanol mixture to obtain this compound as a crystalline solid.

-

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Macrocyclization of this compound

The primary application of this compound is as a precursor for naphthalocyanine macrocycles. The synthesis of these macrocycles is typically achieved through a template-assisted cyclotetramerization reaction, where four molecules of the dicyanonaphthalene precursor condense around a central metal ion.

General Experimental Protocol for Metallo-naphthalocyanine Synthesis

This protocol is a general procedure that can be adapted for the synthesis of various metallo-naphthalocyanines.[1]

-

Materials:

-

This compound

-

A suitable metal salt (e.g., Zn(OAc)₂, CuCl₂, NiCl₂)

-

A high-boiling point solvent (e.g., quinoline, 1-pentanol, N,N-dimethylaminoethanol)

-

A catalytic base (e.g., 1,8-diazabicycloundec-7-ene (DBU))

-

-

Procedure:

-

A mixture of this compound (4 equivalents), the chosen metal salt (1 equivalent), and a catalytic amount of DBU are suspended in the high-boiling point solvent.

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours (typically 4-24 hours). The progress of the reaction can be monitored by the appearance of the characteristic deep green or blue color of the naphthalocyanine.

-

After cooling to room temperature, the reaction mixture is poured into a large volume of a non-polar solvent (e.g., hexane) or a protic solvent (e.g., methanol) to precipitate the crude product.

-

The crude product is collected by filtration and washed extensively with solvents such as methanol, acetone, and hexane to remove unreacted starting materials and byproducts.

-

Further purification is typically achieved by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).

-

General Synthesis of Metallo-naphthalocyanines

Caption: General workflow for the synthesis of bromo-substituted metallo-naphthalocyanines.

Quantitative Data and Spectroscopic Characterization

The following tables summarize the key physicochemical properties of this compound and the expected spectroscopic data for a representative metallo-naphthalocyanine derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 70484-02-5[4] |

| Molecular Formula | C₁₂H₅BrN₂[4] |

| Molecular Weight | 257.09 g/mol [4] |

| Appearance | Crystalline solid |

| Melting Point | Not available |

Table 2: Expected Spectroscopic Data for a Zinc(II) Tetra-bromo-naphthalocyanine

| Spectroscopic Technique | Expected Data |

| ¹H NMR (in a suitable deuterated solvent like DMSO-d₆ or pyridine-d₅) | Aromatic protons on the naphthalene core would appear in the downfield region (typically δ 7.5-9.5 ppm). The exact chemical shifts and coupling constants would depend on the aggregation state and the solvent. |

| ¹³C NMR (in a suitable deuterated solvent) | Aromatic carbons would resonate in the δ 110-150 ppm range. The carbon attached to the bromine atom would show a characteristic chemical shift. |

| Mass Spectrometry (MALDI-TOF or ESI) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at a m/z corresponding to the calculated molecular weight of the complex. The isotopic pattern of bromine would be a key diagnostic feature. |

| UV-Vis Spectroscopy (in a non-aggregating solvent like DMF or THF) | A sharp and intense Q-band in the near-infrared region (typically 750-850 nm) and a Soret band (B-band) in the UV region (around 300-400 nm) are expected.[5][6] |

| Infrared (IR) Spectroscopy | The disappearance of the nitrile (C≡N) stretching frequency (around 2230 cm⁻¹) from the precursor is a key indicator of successful macrocyclization. Characteristic aromatic C-H and C=C stretching vibrations would be present. |

Applications in Drug Development and Research

Naphthalocyanines are renowned for their potential as photosensitizers in photodynamic therapy (PDT). PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy cancer cells and other pathological tissues.

The incorporation of a heavy atom like bromine into the naphthalocyanine macrocycle is expected to enhance its photodynamic efficiency. The "heavy atom effect" promotes intersystem crossing from the excited singlet state to the triplet state of the photosensitizer. A longer-lived and more populated triplet state leads to a higher quantum yield of singlet oxygen, the primary cytotoxic agent in Type II PDT.[7] Therefore, bromo-substituted naphthalocyanines are highly promising candidates for the development of next-generation photosensitizers with improved therapeutic efficacy.

Furthermore, the bromine atom serves as a versatile synthetic handle for post-macrocyclization modifications. Through cross-coupling reactions such as Suzuki or Sonogashira couplings, a wide array of functional groups can be introduced at the periphery of the naphthalocyanine macrocycle. This allows for the fine-tuning of the molecule's properties, including:

-

Solubility: Attaching hydrophilic or bulky solubilizing groups to improve bioavailability.

-

Targeting: Conjugating targeting moieties such as antibodies, peptides, or folic acid to achieve selective delivery to cancer cells.

-

Delivery: Incorporating functionalities that facilitate formulation into nanocarriers for improved drug delivery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced macrocyclic compounds, particularly bromo-substituted naphthalocyanines. The synthetic routes to this precursor are accessible, and its subsequent macrocyclization opens the door to a wide range of functional materials and therapeutic agents. The presence of the bromine atom not only offers a platform for further chemical modification but also holds the potential to enhance the photodynamic properties of the resulting naphthalocyanines, making them highly attractive for applications in photodynamic therapy and other areas of biomedical research. This guide provides a solid foundation for researchers to explore the synthesis and application of this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. scbt.com [scbt.com]

- 5. The Synthesis and Characterization of a Group of Transition Metal Octabutoxynaphthalocyanines and the Absorption and Emission Properties of the Co, Rh, Ir, Ni, Pd and Pt Members of This Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-5-hydroxyphenylporphyrins for photodynamic therapy: photosensitization efficiency, subcellular localization and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted 2,3-Dicyanonaphthalenes: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted 2,3-dicyanonaphthalenes are a class of aromatic compounds that serve as critical precursors in the development of advanced materials and potential therapeutic agents. Their rigid, planar structure and the presence of reactive cyano groups make them versatile building blocks for creating larger, functional molecules, most notably naphthalocyanines. This technical guide provides a comprehensive review of the synthesis, properties, and applications of substituted 2,3-dicyanonaphthalenes, with a focus on experimental methodologies and quantitative data to support further research and development.

Synthesis of the 2,3-Dicyanonaphthalene Core

The synthesis of the foundational 2,3-dicyanonaphthalene structure and its substituted derivatives is a key area of research. Various synthetic strategies have been developed to introduce a range of functional groups onto the naphthalene ring, allowing for the fine-tuning of the molecule's physicochemical and biological properties.

General Synthetic Routes

A prevalent and effective method for synthesizing the unsubstituted 2,3-dicyanonaphthalene core involves the reaction of α,α,α',α'-tetrabromo-o-xylene with fumaronitrile in the presence of sodium iodide and a polar aprotic solvent such as dimethylformamide (DMF).[1] This reaction proceeds via a cyclization mechanism to form the naphthalene ring system with the desired dicyano substitution pattern.

For the introduction of substituents, one common strategy is to start with an already substituted o-xylene derivative. For example, 6-bromo-2,3-dicyanonaphthalene can be synthesized through a three-step process beginning with o-xylene: electrophilic aromatic substitution, free radical halogenation, and an electrocyclic reaction.[1] This highlights the possibility of incorporating substituents onto the naphthalene scaffold before the formation of the dinitrile.[1]

Another powerful approach for generating substituted 2,3-dicyanonaphthalenes, particularly those with alkoxy groups, involves a Diels-Alder type cycloaddition. This has been successfully employed for the synthesis of 1,4-dialkoxy-5,6,7,8-multisubstituted-2,3-dicyanonaphthalenes starting from 2,3-dicyanohydroquinone.

The general workflow for the synthesis of the parent 2,3-dicyanonaphthalene is depicted below:

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and application of substituted 2,3-dicyanonaphthalenes.

Synthesis of Unsubstituted 2,3-Dicyanonaphthalene

This protocol is adapted from established literature procedures.[1]

Materials:

-

α,α,α',α'-Tetrabromo-o-xylene (0.1 mole)

-

Fumaronitrile (0.17 mole)

-

Sodium Iodide (0.66 mole)

-

Anhydrous Dimethylformamide (DMF) (400 ml)

-

Ice water (800 g)

-

Sodium hydrogen sulfite (approx. 15 g)

-

Chloroform and Ethanol for recrystallization

Procedure:

-

In a suitable reaction vessel, combine 0.1 mole of α,α,α',α'-tetrabromo-o-xylene, 0.17 mole of fumaronitrile, 0.66 mole of sodium iodide, and 400 ml of anhydrous dimethylformamide.

-

Heat the mixture with stirring at 70°C to 80°C for 7 hours.

-

Pour the resulting reaction solution into 800 g of ice water to precipitate the product.

-

Add approximately 15 g of sodium hydrogen sulfite to the precipitate and allow the mixture to stand overnight to remove any residual iodine.

-

Collect the precipitate by suction filtration and dry thoroughly.

-

Purify the crude product by recrystallization from a chloroform/ethanol solvent system to yield white crystals of 2,3-dicyanonaphthalene. The typical yield is around 80%.[1]

Quantitative Data Summary

The introduction of substituents onto the 2,3-dicyanonaphthalene core significantly influences its chemical and physical properties. The following tables summarize key quantitative data for the parent compound and a selection of its substituted derivatives.

Table 1: Physicochemical Properties of 2,3-Dicyanonaphthalene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆N₂ | --INVALID-LINK-- |

| Molecular Weight | 178.19 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 253-257 °C | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water, slightly soluble in Chloroform | --INVALID-LINK-- |

Table 2: Synthetic Yields of Selected Substituted 2,3-Dicyanonaphthalenes

| Compound | Substituent(s) | Starting Materials | Yield (%) | Reference |

| 2,3-Dicyanonaphthalene | None | α,α,α',α'-Tetrabromo-o-xylene, Fumaronitrile | 80 | --INVALID-LINK-- |

| 1,4-Diamyloxy-5,6,7,8-multisubstituted-2,3-dicyanonaphthalenes | 1,4-Diamyloxy and others | 2,3-Dicyanohydroquinone | Not specified | --INVALID-LINK-- |

Applications in Drug Development and Materials Science

The primary application of substituted 2,3-dicyanonaphthalenes is as precursors for the synthesis of naphthalocyanines, which are larger macrocyclic compounds with unique photophysical properties.

Photodynamic Therapy (PDT)

Naphthalocyanines, derived from the tetramerization of 2,3-dicyanonaphthalenes, are highly effective photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment.[1] These molecules strongly absorb near-infrared (NIR) light, a region where biological tissues are most transparent.[1] Upon light activation, the naphthalocyanine transfers energy to molecular oxygen, generating highly reactive singlet oxygen that induces cell death in targeted tumor tissues.[1]

The mechanism of Type II PDT is a well-understood photophysical process:

The ability to introduce various substituents onto the 2,3-dicyanonaphthalene precursor allows for the modulation of the resulting naphthalocyanine's properties, such as solubility and targeting specificity, which are crucial for enhancing PDT efficacy.[1]

Other Potential Applications

While the focus has been on PDT, the 2,3-dicyanonaphthalene scaffold itself holds potential for broader applications in drug discovery. The naphthalene core is a common motif in many biologically active compounds. For instance, various naphthalene derivatives have demonstrated antimicrobial, anticancer, and anti-inflammatory activities.[1] The dicyano groups on the 2,3-dicyanonaphthalene molecule offer reactive sites for further chemical modifications, opening avenues for the synthesis of novel bioactive compounds.[1]

Future Outlook

Substituted 2,3-dicyanonaphthalenes are valuable intermediates with a well-established role in the synthesis of naphthalocyanine-based materials for photodynamic therapy. Future research should continue to explore novel and efficient synthetic routes to a wider variety of functionalized 2,3-dicyanonaphthalene derivatives. A deeper investigation into the direct biological activities of these smaller precursor molecules, independent of their role in naphthalocyanine synthesis, represents an exciting and largely unexplored frontier for medicinal chemists and drug development professionals. The development of derivatives with enhanced solubility and target specificity will be a driving force for innovation in both materials science and therapeutic applications.

References

The Bromo Group in 6-Bromo-2,3-dicyanonaphthalene: A Gateway to Novel Functional Materials and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetically versatile 6-Bromo-2,3-dicyanonaphthalene serves as a critical building block in the development of advanced materials and potential therapeutic agents. The strategic placement of the bromo substituent on the naphthalene core, activated by the electron-withdrawing dicyano groups, renders it amenable to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the bromo group, focusing on key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group at the 6-position of 2,3-dicyanonaphthalene is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing complex molecular architectures with tailored electronic and photophysical properties.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, thereby modulating the electronic properties of the naphthalene core.

A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | Data not available |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines which are key components in many pharmaceuticals.[1] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

The catalytic cycle for the Buchwald-Hartwig amination is illustrated below:

Table 2: Potential Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12-18 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16-24 |

Note: These conditions are based on protocols for structurally similar bromo-substituted aromatic compounds and would require optimization for this compound.[2][3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., NaOtBu or Cs₂CO₃) to an oven-dried Schlenk tube.

-

Add this compound and the desired amine.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Seal the tube and heat the reaction mixture to the specified temperature (typically 90-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a direct route to synthesize aryl alkynes, which are valuable intermediates in the synthesis of polymers, natural products, and pharmaceuticals.[4][5] This reaction couples this compound with terminal alkynes.

A generalized workflow for the Sonogashira coupling is presented below:

Table 3: Hypothetical Conditions for Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | THF | RT - 60 | 6-12 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 8-16 |

Note: These conditions are extrapolated from general Sonogashira coupling protocols and would need to be optimized for the specific substrate.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two cyano groups on the naphthalene ring system activates the bromo substituent towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the bromide ion by a variety of nucleophiles, providing a complementary approach to the palladium-catalyzed methods.

The logical relationship for the feasibility of SNAr is outlined below:

Potential Nucleophiles for SNAr:

-

Alkoxides (RO⁻): For the synthesis of alkoxy-substituted naphthalenes.

-

Thiolates (RS⁻): For the synthesis of thioether-substituted naphthalenes.

-

Amines (R₂NH): While often requiring harsher conditions than Buchwald-Hartwig amination, direct amination is possible, particularly with strong, unhindered amines.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (or its precursor and a base to generate it in situ) in excess.

-

Heat the reaction mixture to an elevated temperature (typically 100-150 °C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize or purify by column chromatography to obtain the pure product.

Conclusion

The bromo group in this compound is a highly valuable functional handle that provides access to a wide array of substituted 2,3-dicyanonaphthalene derivatives. Through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, as well as nucleophilic aromatic substitution, researchers can readily introduce diverse functionalities. This versatility makes this compound a key intermediate in the design and synthesis of novel materials for electronics and photonics, and as scaffolds for the development of new therapeutic agents. The experimental protocols and data presented in this guide serve as a foundational resource for scientists and developers working in these exciting fields.

References

An In-depth Technical Guide on the Thermal Stability of 6-Bromo-2,3-dicyanonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dicyanonaphthalene is a halogenated aromatic nitrile, a class of compounds often utilized as intermediates in the synthesis of functional materials and pharmaceuticals. The thermal stability of such compounds is a critical parameter, influencing their storage, processing, and application, particularly in drug development where thermal processing steps are common. This guide outlines the theoretical aspects of the thermal decomposition of this compound and provides detailed experimental protocols for its assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through complex reaction pathways influenced by the presence of the bromine substituent and the dicyano groups on the naphthalene core. At elevated temperatures, the following decomposition mechanisms are plausible:

-

Carbon-Bromine Bond Cleavage: The C-Br bond is typically the weakest bond in the molecule and is expected to be the initial site of thermal degradation. Homolytic cleavage would generate a naphthyl radical and a bromine radical. These reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, and polymerization, leading to the formation of a complex mixture of brominated and debrominated aromatic compounds. Studies on the thermal decomposition of brominated flame retardants indicate that this process typically occurs at temperatures ranging from 280°C to 900°C, depending on the molecular structure and experimental conditions.[1][2]

-

Nitrile Group Chemistry: The cyano groups are generally more thermally stable than the C-Br bond. However, at higher temperatures, they can undergo reactions such as cyclization or polymerization, contributing to the formation of a char residue.

-

Naphthalene Core Degradation: At very high temperatures, the aromatic naphthalene ring system will eventually break down, leading to the formation of smaller volatile fragments and soot.

The overall thermal decomposition is likely to be a multi-step process, with the initial C-Br bond scission occurring at a lower temperature, followed by reactions involving the nitrile groups and the aromatic backbone at progressively higher temperatures.

Experimental Assessment of Thermal Stability

The thermal stability of this compound can be quantitatively assessed using TGA and DSC. These techniques provide information on mass loss as a function of temperature and the energetics of thermal events, respectively.

Data Presentation

While specific data for this compound is unavailable, a hypothetical data summary is presented below to illustrate how experimental results would be structured.

| Parameter | Description | Expected Value Range |

| Tonset (°C) | The initial temperature at which significant mass loss is detected by TGA. This indicates the beginning of decomposition. | 250 - 350 |

| Tmax (°C) | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the derivative TGA curve. | 300 - 450 |

| Residue at 800°C (%) | The percentage of the initial mass remaining at the end of the TGA experiment, indicating the amount of char formation. | 10 - 40 |

| Melting Point (Tm) (°C) | The temperature at which the compound transitions from a solid to a liquid, as determined by DSC. | Varies significantly with purity |

| Decomposition Enthalpy (ΔHd) (J/g) | The heat released or absorbed during decomposition, measured by DSC. An exothermic value indicates a release of energy. | Varies |

Experimental Protocols

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically a linear ramp from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG), and the percentage of residual mass at the final temperature.

Objective: To determine the melting point and to measure the heat flow associated with the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum or copper DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

A temperature program is set, similar to the TGA experiment, with a linear heating rate (e.g., 10°C/min) over a desired temperature range that encompasses the melting and decomposition events.

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is measured as a function of temperature.

-